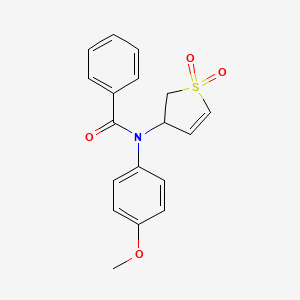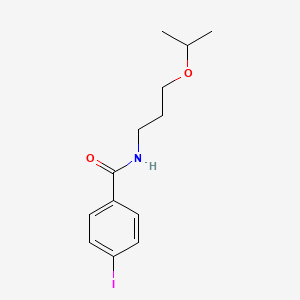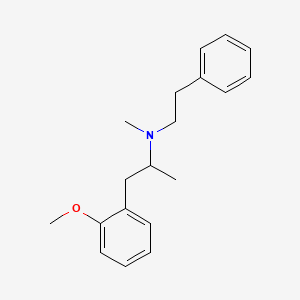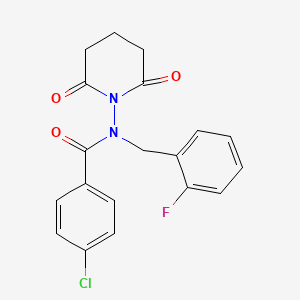![molecular formula C36H32N2O3 B5222574 N,N'-[(4-methoxyphenyl)methylene]bis(2,2-diphenylacetamide)](/img/structure/B5222574.png)
N,N'-[(4-methoxyphenyl)methylene]bis(2,2-diphenylacetamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-[(4-methoxyphenyl)methylene]bis(2,2-diphenylacetamide), commonly referred to as DMAPA, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of diphenylacetamides and has been shown to possess various biological activities, including anti-inflammatory, analgesic, and anti-tumor properties.
作用機序
The mechanism of action of DMAPA is not fully understood. However, it has been proposed that DMAPA exerts its biological effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. DMAPA has been shown to inhibit the activation of NF-κB and the phosphorylation of MAPKs, leading to the inhibition of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMAPA has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in LPS-stimulated macrophages. DMAPA has also been shown to possess analgesic properties in animal models of pain. Additionally, DMAPA has been evaluated for its anti-tumor activity in various cancer cell lines, including breast cancer and lung cancer.
実験室実験の利点と制限
DMAPA has several advantages for lab experiments. It is a relatively simple compound to synthesize and purify, making it readily available for research purposes. Additionally, DMAPA has been extensively studied for its biological activities, making it a promising candidate for further research. However, there are also limitations to using DMAPA in lab experiments. The mechanism of action of DMAPA is not fully understood, which may limit its potential applications. Additionally, the biological effects of DMAPA may vary depending on the cell type and experimental conditions used.
将来の方向性
There are several future directions for research on DMAPA. One area of research could focus on elucidating the mechanism of action of DMAPA, which could provide insights into its potential applications in the field of medicinal chemistry. Additionally, further studies could investigate the potential anti-tumor activity of DMAPA in vivo, which could lead to the development of novel cancer therapies. Finally, future research could evaluate the safety and toxicity of DMAPA, which would be necessary for its potential development as a therapeutic agent.
合成法
The synthesis of DMAPA involves the reaction of 4-methoxybenzaldehyde with 2,2-diphenylacetic acid in the presence of a catalyst, such as piperidine. The reaction proceeds through a condensation reaction, resulting in the formation of DMAPA as a yellow crystalline solid. The purity of the compound can be improved through recrystallization and purification methods.
科学的研究の応用
DMAPA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. DMAPA has been evaluated for its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in lipopolysaccharide (LPS)-stimulated macrophages. It has also been shown to possess analgesic properties in animal models of pain. Additionally, DMAPA has been evaluated for its anti-tumor activity in various cancer cell lines, including breast cancer and lung cancer.
特性
IUPAC Name |
N-[[(2,2-diphenylacetyl)amino]-(4-methoxyphenyl)methyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32N2O3/c1-41-31-24-22-30(23-25-31)34(37-35(39)32(26-14-6-2-7-15-26)27-16-8-3-9-17-27)38-36(40)33(28-18-10-4-11-19-28)29-20-12-5-13-21-29/h2-25,32-34H,1H3,(H,37,39)(H,38,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKRLMSYTRZCQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetylphenyl)-2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5222497.png)

![3-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-8-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5222509.png)

![methyl 2-methyl-3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5222525.png)

![N-(3,4-dimethylphenyl)-3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5222539.png)
![3-chloro-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5222550.png)
![3-(3-bromophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5222559.png)
![1-(3-nitrophenyl)-5-[3-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5222560.png)
![1-(4-ethylphenyl)-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5222562.png)

![5-[(5-bromo-2-furyl)methylene]-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5222570.png)
![1-ethyl-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5222572.png)